Cas no 220429-69-6 (5-(2-Phenoxyphenyl)-2H-tetrazole)

5-(2-Phenoxyphenyl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring linked to a 2-phenoxyphenyl moiety. This structure imparts unique reactivity, making it valuable in pharmaceutical and materials chemistry. The tetrazole group serves as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in drug design. Its aromatic system contributes to π-stacking interactions, useful in coordination chemistry and ligand synthesis. The compound’s stability under various conditions allows for versatile applications in catalysis and polymer modification. Its synthesis and functionalization potential make it a key intermediate for developing bioactive molecules and advanced materials.
5-(2-Phenoxyphenyl)-2H-tetrazole structure
220429-69-6 structure
Product name:5-(2-Phenoxyphenyl)-2H-tetrazole
CAS No:220429-69-6
MF:C13H10N4O
MW:238.2447
MDL:MFCD18911738
CID:850576

5-(2-Phenoxyphenyl)-2H-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Phenoxyphenyl)-2H-tetrazole
    • 5-(2-Phenoxyphenyl)-1H-tetrazole
    • 6243AJ
    • TRA0131593
    • SY013638
    • AB0052526
    • MDL: MFCD18911738
    • Inchi: 1S/C13H10N4O/c1-2-6-10(7-3-1)18-12-9-5-4-8-11(12)13-14-16-17-15-13/h1-9H,(H,14,15,16,17)
    • InChI Key: GHCLLWCBVCNWTJ-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=C([H])C([H])=C([H])C=1[H])C1=C([H])C([H])=C([H])C([H])=C1C1N=NN([H])N=1

Computed Properties

  • Exact Mass: 238.08500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Topological Polar Surface Area: 63.7

Experimental Properties

  • PSA: 63.69000
  • LogP: 2.65900

5-(2-Phenoxyphenyl)-2H-tetrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P318843-50mg
5-(2-Phenoxyphenyl)-2H-tetrazole
220429-69-6
50mg
$ 50.00 2022-06-03
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY013638-1g
4-Ethylbenzoyl Chloride
220429-69-6 ≥95%
1g
¥1103.23 2023-09-15
eNovation Chemicals LLC
D781306-1g
5-(2-Phenoxyphenyl)-2H-tetrazole
220429-69-6 95%
1g
$135 2024-07-20
eNovation Chemicals LLC
K11416-5g
5-(2-Phenoxyphenyl)-2H-tetrazole
220429-69-6 97%
5g
$750 2024-05-24
TRC
P318843-100mg
5-(2-Phenoxyphenyl)-2H-tetrazole
220429-69-6
100mg
$ 65.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P17780-1g
5-(2-Phenoxyphenyl)-1H-tetrazole
220429-69-6 95%
1g
¥1659.0 2022-04-27
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY013638-0.25g
5-(2-Phenoxyphenyl)-2H-tetrazole
220429-69-6 ≥95%
0.25g
¥451.61 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P17780-5g
5-(2-Phenoxyphenyl)-1H-tetrazole
220429-69-6 95%
5g
¥4409.0 2022-04-27
Aaron
AR003MT4-5g
5-(2-Phenoxyphenyl)-2H-tetrazole
220429-69-6 95%
5g
$424.00 2025-02-10
abcr
AB451711-250mg
5-(2-Phenoxyphenyl)-2H-tetrazole; .
220429-69-6
250mg
€150.30 2025-02-19

Additional information on 5-(2-Phenoxyphenyl)-2H-tetrazole

5-(2-Phenoxyphenyl)-2H-tetrazole: A Comprehensive Overview

5-(2-Phenoxyphenyl)-2H-tetrazole is a compound with the CAS number 220429-69-6, belonging to the class of tetrazole derivatives. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of 5-(2-Phenoxyphenyl)-2H-tetrazole consists of a tetrazole ring fused with a 5-membered heterocyclic structure, substituted with a 2-phenoxyphenyl group. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a versatile building block for further chemical modifications.

The synthesis of 5-(2-Phenoxyphenyl)-2H-tetrazole typically involves a multi-step process, often starting with the preparation of the corresponding phenoxyphenyl derivative. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly methods for the preparation of this compound. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to optimize reaction conditions, thereby improving yield and purity. These developments highlight the growing interest in sustainable chemical practices within the scientific community.

One of the most promising applications of 5-(2-Phenoxyphenyl)-2H-tetrazole lies in its potential as a bioactive compound. Tetrazoles are known for their ability to act as ligands in metalloenzyme inhibition and as scaffolds for drug design. Recent studies have demonstrated that 5-(2-Phenoxyphenyl)-2H-tetrazole exhibits potent anti-inflammatory and antioxidant activities, making it a candidate for further exploration in drug discovery programs. Additionally, its ability to coordinate with metal ions has led to investigations into its use as a chelating agent in metalloenzyme inhibition assays.

In the field of agrochemistry, 5-(2-Phenoxyphenyl)-2H-tetrazole has shown potential as a component in herbicides and fungicides. Its structural features allow for selective interaction with target enzymes, potentially reducing crop damage while maintaining efficacy against pests and pathogens. Recent research has focused on optimizing its stability under environmental conditions, ensuring that it remains effective over extended periods without degradation.

Beyond its biological applications, 5-(2-Phenoxyphenyl)-2H-tetrazole has also found use in materials science. Its ability to form stable coordination complexes makes it a valuable component in the development of new materials for sensing applications. For example, researchers have explored its use in designing sensors for detecting heavy metal ions in aqueous environments. The compound's responsiveness to specific metal ions enables real-time monitoring, which is critical for environmental protection and industrial process control.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 5-(2-Phenoxyphenyl)-tetrazole derivatives. Quantum mechanical calculations have revealed that the tetrazole ring's electron-withdrawing properties significantly influence the compound's reactivity towards nucleophilic substitution and electrophilic addition reactions. These findings have guided the design of more efficient synthetic pathways and novel functionalized derivatives.

In conclusion, 5-(2-Phenoxyphenyl)-tetrazole (CAS No: 220429-69-6) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent breakthroughs in synthesis and application development, position it as a key player in advancing modern chemical research. As ongoing studies continue to uncover new functionalities and optimize its performance, this compound is poised to make significant contributions to both academic and industrial sectors.

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